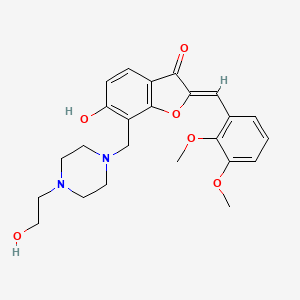

(Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one

Description

This compound is a benzofuran-3(2H)-one derivative featuring a 2,3-dimethoxybenzylidene substituent at the C2 position, a hydroxyl group at C6, and a 4-(2-hydroxyethyl)piperazinylmethyl moiety at C5. Its Z-configuration is critical for its stereochemical interactions with biological targets. The hydroxyethyl-piperazine group enhances solubility and modulates receptor binding, distinguishing it from simpler piperazine analogs .

Properties

IUPAC Name |

(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O6/c1-30-20-5-3-4-16(23(20)31-2)14-21-22(29)17-6-7-19(28)18(24(17)32-21)15-26-10-8-25(9-11-26)12-13-27/h3-7,14,27-28H,8-13,15H2,1-2H3/b21-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUFKOMYJLCHRN-STZFKDTASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one is a novel benzofuran derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, particularly focusing on its anti-inflammatory, anticancer, and cytotoxic properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core, which is known for its diverse biological activities. The presence of a benzylidene moiety and a piperazine substituent enhances its pharmacological profile. The structural formula can be represented as follows:

1. Anti-inflammatory Activity

Research indicates that benzofuran derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to the one have shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that certain benzofuran derivatives reduced TNF levels by up to 93.8% in macrophage cells, indicating strong anti-inflammatory potential .

Table 1: Inhibitory Effects of Benzofuran Derivatives on Cytokine Production

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Compound A | 93.8 | 98 |

| Compound B | 71 | 85 |

| (Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one | TBD | TBD |

2. Anticancer Activity

The compound has shown promising results in various cancer cell lines. Studies have reported that benzofuran derivatives induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspases . The ability to inhibit cancer cell proliferation was evaluated against several cancer types, with notable efficacy observed.

Table 2: Cytotoxicity of Benzofuran Derivatives Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (Leukemia) | 15 | ROS generation, apoptosis |

| MCF7 (Breast) | 20 | Caspase activation |

| HeLa (Cervical) | 18 | Mitochondrial dysfunction |

3. Cytotoxicity and Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the benzofuran scaffold significantly affect biological activity. For example, the introduction of methoxy groups enhances lipophilicity and cytotoxicity against cancer cells . The presence of piperazine also contributes to improved solubility and bioavailability.

Case Studies

A notable case study involved the evaluation of the compound's effects on an in vivo model of inflammatory bowel disease (IBD). The compound exhibited a dose-dependent reduction in inflammation markers and showed efficacy comparable to established anti-inflammatory drugs .

Case Study Summary

Study Title: Evaluation of Anti-inflammatory Effects in IBD Models

Methodology: Administration of varying doses of the compound in TNBS-induced colitis models

Results: Significant reduction in colon inflammation and histopathological improvement observed.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Anti-Inflammatory Activity

The target compound’s hydroxyethyl-piperazine group likely enhances histamine receptor (H3R/H4R) binding compared to its methylpiperidine analog (), which lacks the polar hydroxyethyl group. Studies on related 1-[(2,3-dihydrobenzofuran-2-yl)methyl]piperazines () show moderate H4R antagonism (IC₅₀ ~10–50 µM), but the target compound’s extended piperazine side chain may improve potency due to better hydrogen-bonding interactions .

Solubility and Bioavailability

The hydroxyethyl group in the target compound increases hydrophilicity (logP estimated <2.5) compared to the methylpiperidine analog (logP ~3.0) and phenyl-piperazine derivatives (logP ~3.5). This aligns with trends observed in cetirizine analogs (), where polar side chains improve aqueous solubility and reduce plasma protein binding .

Q & A

Q. Methodological Answer :

- Stereochemical Control : Use protic solvents (e.g., ethanol) and low temperatures (0–25°C) to favor kinetic (Z)-isomer formation .

- Catalytic Additives : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to enhance regioselectivity .

- Analytical Monitoring : Track isomer ratios using HPLC with chiral columns or NMR (e.g., NOESY to confirm (Z)-configuration) .

Data Contradiction : Conflicting reports on the stability of (Z)-isomers in acidic conditions; parallel experiments with pH-controlled buffers (pH 3–7) are recommended .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Q. Methodological Answer :

- NMR :

- IR : Detect hydroxyl (3400–3600 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) stretches .

- HRMS : Confirm molecular ion [M+H]⁺ (calculated for C₂₃H₂₅N₂O₈S: ~513.14) and fragmentation patterns .

Advanced: How can researchers resolve spectral overlaps in the piperazine and benzofuran regions during NMR analysis?

Q. Methodological Answer :

- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels into the piperazine ring to isolate its signals .

- Paramagnetic Relaxation Agents : Add shift reagents (e.g., Eu(fod)₃) to differentiate piperazine protons .

- Variable Temperature NMR : Utilize temperature gradients (e.g., 25°C to −40°C) to slow exchange broadening in the hydroxyethyl-piperazine moiety .

Basic: What analytical methods are recommended for assessing purity and stability?

Q. Methodological Answer :

- HPLC-UV/FLD : Use C18 columns with mobile phases (e.g., acetonitrile/0.1% TFA) to detect impurities (e.g., hydrolyzed benzylidene or oxidized piperazine derivatives) .

- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .

Key Metrics : Purity >98% (area normalization), with impurities quantified against reference standards (e.g., EP/BP impurities ).

Advanced: What strategies address discrepancies in bioactivity data across in vitro vs. in vivo studies?

Q. Methodological Answer :

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., demethylated dimethoxy groups or piperazine N-oxides) that may contribute to in vivo activity .

- Protein Binding Assays : Evaluate serum albumin binding via equilibrium dialysis to adjust potency calculations .

Data Contradiction Example : Hydroxyethyl-piperazine derivatives show reduced CNS penetration in vivo due to efflux transporters (e.g., P-gp), requiring BBB permeability assays .

Basic: How can researchers validate the compound’s mechanism of action in enzymatic assays?

Q. Methodological Answer :

- Kinetic Studies : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.

- Docking Simulations : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., kinases or oxidoreductases) .

Critical Controls : Include reference inhibitors (e.g., genistein for oxidoreductases ) and blank reactions to exclude solvent interference.

Advanced: What experimental designs mitigate hygroscopicity issues during formulation studies?

Q. Methodological Answer :

- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) to stabilize the hydroxyethyl-piperazine group .

- Dynamic Vapor Sorption (DVS) : Quantify moisture uptake at 25°C/60% RH to optimize storage conditions .

Data Contradiction : Conflicting hygroscopicity reports for similar benzofurans; replicate studies under controlled humidity (e.g., 30–70% RH) are essential .

Basic: What are the recommended storage conditions to prevent degradation?

Q. Methodological Answer :

- Temperature : Store at −20°C in amber vials to prevent light-induced benzylidene isomerization .

- Desiccants : Use anhydrous silica gel packs to minimize hydrolysis of the hydroxyethyl-piperazine group .

Advanced: How should researchers address contradictions in impurity profiles reported across pharmacopeial standards?

Q. Methodological Answer :

- Cross-Validation : Compare impurity thresholds from EP, BP, and USP monographs (e.g., Impurity B in BP vs. Impurity A in USP) using orthogonal methods (HPLC vs. CE) .

- Synthesis Pathway Analysis : Trace impurities to specific reaction steps (e.g., Mannich byproducts vs. oxidation products) via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.